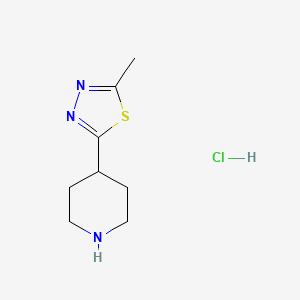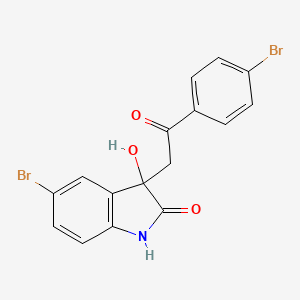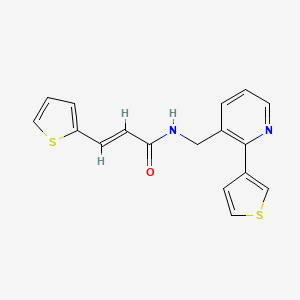![molecular formula C16H17N5O B2571445 (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide CAS No. 1436371-14-0](/img/structure/B2571445.png)
(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a propyl group (-C3H7), an amide group (-CONH2), a phenyl group (C6H5), and a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the phenyl and propyl groups, and the addition of the cyano and amide functionalities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms . The presence of the (Z) configuration indicates that the highest priority groups on the double bond are on the same side .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the cyano group could undergo addition reactions, the amide could participate in hydrolysis or condensation reactions, and the 1,2,4-triazole ring could act as a site for substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano and amide could increase its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Soluble and curable aromatic polyamides containing crosslinkable terminal cyano groups, derived from similar molecular structures, have shown potential as processable and heat-resistant polymeric materials. These polymers, through thermal crosslinking, exhibit excellent thermal stability, making them suitable as matrices for high-performance polymeric materials (Yu et al., 2009).
Medicinal Chemistry and Bioimaging
In the realm of medicinal chemistry, compounds with structures analogous to "(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide" have been synthesized for various applications. For instance, triazole-based ratiometric fluorescent probes have been developed for Zn2+ detection, demonstrating excellent selectivity and sensitivity in both absorbance and fluorescence detection, which is crucial for intracellular bioimaging applications (Iniya et al., 2014).
Organic Synthesis and Chemical Reactivity
The chemical reactivity and synthesis pathways involving structures similar to "this compound" have been extensively studied. Research includes the synthesis of oxazoles from enamides via intramolecular cyclization, showcasing the broad substrate scope and metal-free characteristic of the oxidative carbon-oxygen bond formation process (Zheng et al., 2012).
Antimicrobial and Antitumor Activities
Novel Zn(II) complexes derived from heterocyclic Schiff base ligands, which share a similarity in molecular framework with the compound , have shown significant antimicrobial activity against a range of bacteria and fungi. Some of these complexes have been highlighted as potential therapeutic antifungal agents against Candida albicans and Aspergillus niger (Yamgar et al., 2014).
Chemical Synthesis and Herbicidal Activity
2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, structurally similar to the compound of interest, have been synthesized as herbicidal inhibitors, demonstrating good herbicidal activities. These findings indicate the potential of such compounds in agricultural applications (Wang et al., 2004).
Mecanismo De Acción
Target of action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Compounds with a 1,2,4-triazole ring have been found to exhibit various biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Therefore, the targets of this compound could be diverse, depending on its specific structure and functional groups.
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary widely, depending on their specific structures and the biological targets they interact with. For example, some 1,2,4-triazole derivatives have been found to inhibit key enzymes in microbial cells, leading to their antimicrobial activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-3-6-19-16(22)14(9-17)8-13-4-5-15(12(2)7-13)21-11-18-10-20-21/h4-5,7-8,10-11H,3,6H2,1-2H3,(H,19,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWMQWWYFTINX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=C(C=C1)N2C=NC=N2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CC(=C(C=C1)N2C=NC=N2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2571366.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)


![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)

![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)
![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)
![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2571384.png)